molecular formula C13H19Cl2FN2 B7899143 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride

Cat. No.: B7899143
M. Wt: 293.20 g/mol
InChI Key: ILMIPCKYKOLAKH-UHFFFAOYSA-N
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Description

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a chlorofluorobenzyl group and a methylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Chlorofluorobenzyl Group: This step involves the substitution of the piperidine ring with a chlorofluorobenzyl group using reagents such as chlorofluorobenzyl chloride in the presence of a base like sodium hydride.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride: can be compared with other similar compounds, such as:

  • [1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
  • [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
  • [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of the chlorofluorobenzyl group and the piperidine ring in This compound contributes to its distinct properties and makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMIPCKYKOLAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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